Methyl 4-bromo-5-formyl-2-hydroxybenzoate
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Overview
Description
Methyl 4-bromo-5-formyl-2-hydroxybenzoate is an organic compound with the molecular formula C9H7BrO4 and a molecular weight of 259.06 g/mol It is a derivative of benzoic acid, featuring a bromine atom, a formyl group, and a hydroxyl group on the benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-formyl-2-hydroxybenzoate typically involves the bromination of methyl 2-hydroxybenzoate followed by formylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The formylation step can be achieved using formylating agents like formic acid or formyl chloride under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-formyl-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: 4-bromo-5-carboxy-2-hydroxybenzoate
Reduction: 4-bromo-5-hydroxymethyl-2-hydroxybenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-bromo-5-formyl-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-formyl-2-hydroxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-hydroxybenzoate
- Methyl 2-bromo-5-hydroxybenzoate
- Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Uniqueness
Methyl 4-bromo-5-formyl-2-hydroxybenzoate is unique due to the presence of both a formyl group and a bromine atom on the benzene ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 4-bromo-5-formyl-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWAEAOFYHXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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